Boc-ile-gly-ome

Vue d'ensemble

Description

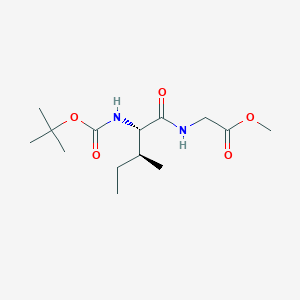

Boc-ile-gly-ome, also known as tert-butyloxycarbonyl-isoleucyl-glycine-methyl ester, is a protected dipeptide commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amino terminus, while the methyl ester protects the carboxyl terminus. This compound is particularly useful in the synthesis of longer peptide chains due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ile-gly-ome typically involves the following steps:

Protection of Isoleucine: Isoleucine is first protected at the amino terminus with the Boc group using tert-butyloxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Coupling with Glycine: The Boc-protected isoleucine is then coupled with glycine methyl ester using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-ile-gly-ome undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

Hydrolysis: The methyl ester can be hydrolyzed under basic conditions, such as with sodium hydroxide, to yield the free carboxylic acid.

Coupling Reactions: this compound can participate in further coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Hydrolysis: Sodium hydroxide in water or methanol.

Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP).

Major Products

Deprotection: Isoleucyl-glycine-methyl ester.

Hydrolysis: Boc-isoleucyl-glycine.

Coupling: Longer peptide chains with this compound as a building block.

Applications De Recherche Scientifique

Boc-ile-gly-ome has several applications in scientific research:

Peptide Synthesis: It is widely used as a building block in the synthesis of longer peptides and proteins.

Drug Development: this compound is used in the development of peptide-based drugs due to its stability and ease of incorporation into peptide chains.

Bioconjugation: The compound is used in bioconjugation reactions to attach peptides to other molecules, such as drugs or imaging agents.

Material Science: this compound is used in the development of peptide-based materials, such as hydrogels and nanomaterials, due to its ability to self-assemble into ordered structures.

Mécanisme D'action

The mechanism of action of Boc-ile-gly-ome primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus from unwanted reactions, while the methyl ester protects the carboxyl terminus. These protecting groups can be selectively removed under mild conditions, allowing for the controlled synthesis of longer peptide chains. The compound’s stability and ease of deprotection make it a valuable tool in peptide chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Val-Val-OMe: Another Boc-protected dipeptide with valine residues.

Boc-Ile-Ala-OMe: A Boc-protected dipeptide with isoleucine and alanine residues.

Fmoc-Ile-Ile-OMe: A similar dipeptide with a different protecting group (fluorenylmethyloxycarbonyl).

Uniqueness

Boc-ile-gly-ome is unique due to its specific combination of isoleucine and glycine residues, which impart distinct properties to the peptide. The Boc group provides stability and ease of removal, while the glycine residue offers flexibility to the peptide chain. This combination makes this compound particularly useful in the synthesis of peptides with specific structural and functional properties.

Activité Biologique

Boc-Ile-Gly-Ome, a derivative of isoleucine and glycine, is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.

Synthesis of this compound

This compound is synthesized through a series of chemical reactions involving the protection of amino groups and coupling reactions. The general synthesis pathway includes:

- Protection of Amino Acids : The amino groups of isoleucine and glycine are protected using the Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during synthesis.

- Coupling Reaction : The protected amino acids are coupled using coupling agents such as DCC (dicyclohexylcarbodiimide) to form the dipeptide.

- Deprotection : After the desired compound is formed, the Boc group is removed using trifluoroacetic acid (TFA) to yield the final product, this compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies, it exhibited moderate to good activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as some dermatophytes. For instance, compounds similar to this compound demonstrated significant inhibition against these microorganisms when compared to standard antibiotics like ciprofloxacin .

| Pathogen | Activity Level | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Candida albicans | Low |

Anthelmintic Activity

Research indicates that this compound and its derivatives also show anthelmintic activity, making them potential candidates for treating parasitic infections. Studies have reported varying degrees of effectiveness against earthworm species, highlighting their utility in veterinary medicine .

Case Studies

Several studies have focused on the biological activity of peptide derivatives including this compound:

- Antimicrobial Efficacy Study : A study synthesized a series of peptides including this compound and tested their antimicrobial effects against eight pathogenic microbes. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .

- Cyclodepsipeptide Synthesis : Research involving cyclodepsipeptides showed that this compound could be incorporated into larger peptide structures, enhancing their biological activity. These compounds were tested for cytotoxicity and showed promising results against cancer cell lines .

- Immunomodulatory Effects : Another case study explored the immunomodulatory effects of peptide derivatives in laboratory mice. The results suggested that these compounds could enhance immune responses, potentially leading to their application in immunotherapy .

Propriétés

IUPAC Name |

methyl 2-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O5/c1-7-9(2)11(12(18)15-8-10(17)20-6)16-13(19)21-14(3,4)5/h9,11H,7-8H2,1-6H3,(H,15,18)(H,16,19)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXYPLUNUWQNRD-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.